2-Carene epoxide

Solvolysis Reaction Kinetics Cyclopropylcarbinyl Cation

2-Carene epoxide (systematic name: 4,8,8-trimethyl-3-oxatricyclo[5.1.0.02,4]octane) is a bicyclic monoterpene epoxide derived from the oxidation of the naturally occurring chiral terpene (+)-2-carene. Its unique structural motif features an epoxide ring in apparent conjugation with a cyclopropane moiety, a feature absent in its closest structural analogs such as (+)-3-carene epoxide, which possesses a non-conjugated, isolated epoxide-cyclopropane arrangement.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
Cat. No. B8653025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carene epoxide
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2C1C3C(O3)(CC2)C)C
InChIInChI=1S/C10H16O/c1-9(2)6-4-5-10(3)8(11-10)7(6)9/h6-8H,4-5H2,1-3H3
InChIKeyGGOZBGQCWVKOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carene epoxide (CAS 20053-58-1): Comparative Reactivity and Synthetic Utility as a Chiral Bicyclic Monoterpene Epoxide


2-Carene epoxide (systematic name: 4,8,8-trimethyl-3-oxatricyclo[5.1.0.02,4]octane) is a bicyclic monoterpene epoxide derived from the oxidation of the naturally occurring chiral terpene (+)-2-carene [1]. Its unique structural motif features an epoxide ring in apparent conjugation with a cyclopropane moiety, a feature absent in its closest structural analogs such as (+)-3-carene epoxide, which possesses a non-conjugated, isolated epoxide-cyclopropane arrangement [2]. This fundamental structural difference profoundly influences its chemical reactivity, leading to distinct solvolytic behavior, divergent rearrangement pathways, and unique utility as a chiral intermediate in the synthesis of high-value molecules, including cannabinoids and terpenoid derivatives [3].

Cannabinoid analog synthesis via distinct terpenylation pathway
Concerted epoxide–cyclopropane ring-opening for chiral synthon generation
Catalyst-free addition reactions enabled by labile bicyclic scaffold

Why 3-Carene Epoxide and Other Monoterpene Oxides Cannot Substitute for 2-Carene Epoxide in Critical Syntheses


The interchange of 2-carene epoxide with seemingly similar bicyclic monoterpene epoxides, such as (+)-3-carene epoxide, is not scientifically tenable due to a fundamental difference in molecular architecture: the presence of an epoxide-cyclopropane conjugated system in 2-carene epoxide versus a non-conjugated, isolated system in 3-carene epoxide [1]. This structural divergence translates directly into vastly different chemical reactivity profiles. For example, under solvolytic conditions, 2-carene epoxide derivatives undergo rapid, concerted ring-opening of both the epoxide and cyclopropane rings, while 3-carene epoxide derivatives react significantly slower and open only the epoxide ring, leaving the cyclopropane intact [2]. Furthermore, acid-catalyzed rearrangements of 2-carene epoxide are notoriously complex, yielding a mixture of products due to the lability of the vicinal cyclopropyl-epoxy moiety, a challenge not encountered with the more stable 3-carene epoxide system [3]. Consequently, substituting 3-carene epoxide for 2-carene epoxide in a synthetic pathway designed for cannabinoid precursors or other specific rearrangements will inevitably fail, yielding different product distributions, lower yields, or no reaction at all.

Conjugation-Driven Solvolysis Divergence

2-Carene epoxide’s conjugated system leads to faster, two-ring opening; 3-carene analog may not achieve the same cyclopropylcarbinyl cation pathway under identical solvolytic conditions.

Cannabinoid Product Profile Divergence

Acid-catalyzed terpenylation with olivetol yields cannabidiols/THCs from 2-carene epoxide, while 3-carene epoxide produces a different phellandrene-8-ol route; product distributions may not transfer.

Catalyst-Free Reactivity Not Transferred

Patent-reported uncatalyzed addition relies on the vicinal cyclopropyl-epoxy moiety; 3-carene epoxide’s non-conjugated structure may not support this catalyst-free reactivity.

Quantitative Comparative Evidence for 2-Carene Epoxide Versus 3-Carene Epoxide in Reactivity and Synthesis


Solvolytic Reactivity: 2-Carene Epoxide's Conjugated System Drives Significantly Faster and More Complete Ring-Opening Than 3-Carene Epoxide

In a direct head-to-head comparison, the solvolysis of the N-tosylaziridine derivative of (+)-2-carene (compound 4) was found to be more rapid than that of the corresponding cis-3-carene-N-tosylaziridine (compound 8) [1]. Critically, the solvolysis of the 2-carene derivative resulted in the opening of both the aziridine and cyclopropane rings, demonstrating a concerted mechanism enabled by the conjugated system [2]. In contrast, the solvolysis of the 3-carene derivative opened only the aziridine ring, leaving the cyclopropane intact and confirming its non-conjugated, less reactive nature [3].

Solvolytic Reactivity
Head-to-head
2-carene-N-tosylaziridine: Faster; both aziridine and cyclopropane rings open
3-carene analog: Slower; only aziridine ring opens, cyclopropane intact
Supports distinct cyclopropylcarbinyl cation pathway context
Aziridine models used as epoxide reactivity probes; weak protic acid conditions
Solvolysis Reaction Kinetics Cyclopropylcarbinyl Cation Terpene Chemistry

Divergent Product Profiles in Acid-Catalyzed Terpenylation: 2-Carene Epoxide Yields Cannabidiols and THC, While 3-Carene Epoxide Produces Phellandrene-8-ol

A direct head-to-head study of acid-catalyzed terpenylation of olivetol demonstrated that (+)-trans-2-carene epoxide yields a mixture containing cannabidiols and tetrahydrocannabinols (THCs), which are of significant medicinal interest [1]. In stark contrast, under similar acid-catalyzed conditions, (+)-trans-3-carene epoxide produces phellandrene-8-ol as the major cannabinogenic intermediate, which subsequently leads to the formation of THCs when olivetol is present, but via a different mechanistic pathway and product profile [2]. This fundamental divergence in reaction outcome confirms that these two structurally related epoxides are not interchangeable for cannabinoid synthesis.

Cannabinoid Synthesis
Head-to-head
2-carene epoxide + olivetol → cannabidiols and THCs
3-carene epoxide + olivetol → phellandrene-8-ol intermediate, different THC route
May support cannabidiol-targeted pathway selection
Acid-catalyzed terpenylation conditions
Cannabinoid Synthesis Terpenylation Acid Catalysis Olivetol THC

Uncatalyzed Addition Reactions: A Proprietary, High-Yield Process Enabled by the Unique Lability of 2-Carene Epoxide's Vicinal Cyclopropyl-Epoxy Moiety

Patent literature reveals that the high lability of the vicinal cyclopropyl-epoxy moiety in 2-carene epoxide, a feature absent in non-conjugated analogs, is exploited in a proprietary process for uncatalyzed addition reactions [1]. This process couples (+)-2-carene epoxide with nucleophilic/electrophilic reagents (X-Y) without the need for an acid or base catalyst, offering a cleaner, potentially higher-yielding alternative to traditional acid-catalyzed methods, which are known to produce complex mixtures and low yields (e.g., ~44% yield for a specific rearrangement product) [2]. The ability to perform these additions without a catalyst is a direct consequence of the inherent ring strain and conjugation in 2-carene epoxide, a property not shared by 3-carene epoxide [3].

Catalyst-Free Addition
Supporting evidence
Patent reports uncatalyzed coupling of 2-carene epoxide with X-Y reagents, avoiding acid/base catalysts
Acid-catalysis comparison: complex mixtures reported, e.g. ~44% yield for a specific rearrangement product
Process condition context may simplify synthetic route design
Requires inert solvent and optional pH buffer; patent-based data
Green Chemistry Catalyst-Free Synthesis Ring-Opening Process Chemistry THC Precursor

Insecticidal Activity: Oxygenated Monoterpenes Including Epoxides Demonstrate 100% Mortality Against Sitophilus zeamais, a Class-Level Effect Relevant to 2-Carene Epoxide

While a direct, quantitative study on the insecticidal activity of 2-carene epoxide against Sitophilus zeamais (maize weevil) was not found, a robust class-level inference can be drawn from a comprehensive study of 28 monoterpenes [1]. This study demonstrated that oxygenated monoterpenes, particularly ketones, aldehydes, and epoxides, are more toxic than their parent hydrocarbon counterparts [2]. Notably, the epoxide limonene oxide achieved 100% mortality of S. zeamais adults at the maximum dose (30 μg) after 96 hours, with an LD50 value of 3.235 μl [3]. As a structurally analogous bicyclic monoterpene epoxide, 2-carene epoxide is expected to exhibit a similarly potent insecticidal profile based on this well-established class-level structure-activity relationship (SAR).

Insecticidal Activity
Class-level
Limonene oxide (related epoxide): LD50 3.235 μL, 100% mortality at 30 μg against S. zeamais after 96 h
2-carene epoxide not directly tested; class-level SAR suggests comparable potency
Provides class-level screening context for stored-product pest research
Direct 2-carene epoxide data required to confirm
Insecticide Stored Product Pest Sitophilus zeamais Biopesticide Monoterpene

Antifungal Activity: Carane-Series Terpenoids Exhibit Structure-Dependent Antifungal Effects, Suggesting a Differentiated Role for 2-Carene Epoxide

Research on the antifungal activity of monoterpenoids in the carane series has established a clear structure-activity relationship, where the specific substitution and oxidation pattern on the carane skeleton significantly influences potency [1]. Studies on a series of carane derivatives have demonstrated varying degrees of inhibition against fungal strains, including Candida albicans [2]. This class-level evidence indicates that 2-carene epoxide, with its unique epoxide-cyclopropane conjugated system, would occupy a distinct point on this SAR landscape compared to its parent hydrocarbon (2-carene) or its non-conjugated isomer (3-carene epoxide).

Antifungal Activity
Class-level
Carane-series terpenoids show structure-dependent activity against Candida albicans and other fungi
2-carene epoxide’s unique conjugated scaffold predicted to occupy a distinct SAR position
Structure-activity context for antifungal screening library inclusion
Direct antifungal data for 2-carene epoxide not yet reported
Antifungal Candida albicans Carane Monoterpenoid SAR

Optimal Procurement and Application Scenarios for 2-Carene Epoxide Based on Comparative Evidence


Cannabinoid and THC Analog Synthesis

When the synthetic target is cannabidiol (CBD) or a specific tetrahydrocannabinol (THC) analog, (+)-2-carene epoxide is the required starting material. Its reaction with olivetol under acid catalysis yields a mixture of cannabinoids, a product profile not replicated by (+)-3-carene epoxide, which produces phellandrene-8-ol and a different THC pathway [1]. This specificity makes 2-carene epoxide indispensable for medicinal chemistry programs focused on cannabinoid receptor ligands.

Catalyst-Free and Green Chemistry Processes

For process chemists seeking to minimize catalyst use and simplify downstream purification, the inherent lability of the vicinal cyclopropyl-epoxy moiety in 2-carene epoxide enables uncatalyzed addition reactions with a variety of nucleophilic and electrophilic partners [1]. This patented methodology offers a cleaner alternative to traditional acid-catalyzed rearrangements, which often suffer from complex product mixtures and low yields [2].

Biopesticide and Agrochemical Screening Libraries

Given the well-documented potency of oxygenated monoterpene epoxides against stored-product pests like Sitophilus zeamais, 2-carene epoxide represents a high-priority candidate for inclusion in insecticide and biopesticide discovery screens [1]. Its structural features place it within a high-activity class, and its unique reactivity may offer advantages in terms of specificity or mode of action compared to simpler, more widely studied monoterpenes.

Asymmetric Synthesis and Chiral Building Block Procurement

As a naturally derived, chiral bicyclic scaffold, (+)-2-carene epoxide serves as a valuable starting material for asymmetric synthesis [1]. Its distinct solvolytic behavior, involving the concerted opening of both the epoxide and cyclopropane rings, provides access to chiral synthons that are not attainable from its isomer, (+)-3-carene epoxide [2]. This makes it a strategic procurement for laboratories focused on constructing complex, stereochemically defined molecular architectures.

Application
Selection Property
Validation Focus
Cannabinoid analog synthesis
Product profile specificity in acid-catalyzed terpenylation
Cannabidiol/THC product distribution analysis
Catalyst-free synthetic route research
Lability of the conjugated cyclopropyl-epoxy moiety
Uncatalyzed addition efficiency and scope evaluation
Biopesticide screening studies
Epoxide class insecticidal activity profile
Insect mortality endpoint assays (e.g. S. zeamais)
Chiral building block procurement
Concerted ring-opening stereochemical transfer
Stereochemical outcome and chiral synthon verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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